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molecular formula C8H6FNO B3041788 4-Fluoroisoindolin-1-one CAS No. 366452-96-2

4-Fluoroisoindolin-1-one

Cat. No. B3041788
M. Wt: 151.14 g/mol
InChI Key: GAHFFZDPDRNMNC-UHFFFAOYSA-N
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Patent
US08987256B2

Procedure details

4.05 g (about 24.2 mmol) of 4-fluoro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one were initially charged in 10 ml of dichloromethane, 22.4 ml (290.8 mmol) of trifluoroacetic acid and 7.7 ml (48.5 mmol) of triethylsilane were added and the mixture was stirred at RT overnight. The reaction mixture was then concentrated and the residue was dissolved in dichloromethane and washed with sodium bicarbonate solution. The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 3:1 to 1:1). This gave 890 mg (24.2% of theory) of the target compound.
Name
4-fluoro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4](O)[NH:5][C:6]2=[O:11].FC(F)(F)C(O)=O.C([SiH](CC)CC)C>ClCCl>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:11]

Inputs

Step One
Name
4-fluoro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Quantity
4.05 g
Type
reactant
Smiles
FC1=C2C(NC(C2=CC=C1)=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
22.4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
7.7 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 3:1 to 1:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=C2CNC(C2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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